2,5-Dichloro-6-nitro-1,3-benzothiazole 2,5-Dichloro-6-nitro-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2241141-63-7
VCID: VC6183452
InChI: InChI=1S/C7H2Cl2N2O2S/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H
SMILES: C1=C2C(=CC(=C1Cl)[N+](=O)[O-])SC(=N2)Cl
Molecular Formula: C7H2Cl2N2O2S
Molecular Weight: 249.07

2,5-Dichloro-6-nitro-1,3-benzothiazole

CAS No.: 2241141-63-7

Cat. No.: VC6183452

Molecular Formula: C7H2Cl2N2O2S

Molecular Weight: 249.07

* For research use only. Not for human or veterinary use.

2,5-Dichloro-6-nitro-1,3-benzothiazole - 2241141-63-7

Specification

CAS No. 2241141-63-7
Molecular Formula C7H2Cl2N2O2S
Molecular Weight 249.07
IUPAC Name 2,5-dichloro-6-nitro-1,3-benzothiazole
Standard InChI InChI=1S/C7H2Cl2N2O2S/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H
Standard InChI Key HPQHNQVDYCHNSG-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1Cl)[N+](=O)[O-])SC(=N2)Cl

Introduction

Structural and Physicochemical Characteristics

The molecular formula of 2,5-dichloro-6-nitro-1,3-benzothiazole is C₇H₂Cl₂N₂O₂S, with a molecular weight of 249.07 g/mol. Its structure consists of a benzene ring fused to a thiazole ring, with substituents at positions 2, 5, and 6 (Figure 1). The nitro group at position 6 and chlorine atoms at positions 2 and 5 create a sterically hindered and electron-deficient aromatic system, influencing its reactivity and interactions with biological targets.

Table 1: Comparative Structural Data for Nitro-Substituted Benzothiazoles

CompoundMolecular FormulaSMILES NotationCAS No.
2,5-Dichloro-6-nitro-1,3-benzothiazoleC₇H₂Cl₂N₂O₂SC1=C(C(=C(C2=C1SC(=N2)Cl)Cl)N+[O-])Cl2241141-63-7
2,5-Dichloro-4-nitro-1,3-benzothiazoleC₇H₂Cl₂N₂O₂SC1=CC(=C(C2=C1SC(=N2)Cl)N+[O-])Cl138040385

The isomeric 2,5-dichloro-4-nitro-1,3-benzothiazole (CAS No. 138040385) shares the same molecular formula but differs in nitro group placement, leading to distinct electronic and steric profiles . Computational studies predict collision cross sections (CCS) for the target compound, with [M+H]+ ions exhibiting a CCS of 143.2 Ų .

Reaction TypeReagentsSolvent SystemTemperatureYield (%)
NitrationHNO₃, H₂SO₄H₂O0–5°C75–85
CyanationNaCN, DABCODMSO/H₂O (1:1)RT90
Hazard CategoryPrecautionary MeasuresSource
ExposureUse fume hoods; wear nitrile gloves and safety goggles
StorageStore in airtight containers at 2–8°C, protected from light
Spill ManagementAbsorb with inert material (e.g., sand) and dispose as hazardous waste

Acute toxicity data remain unavailable, but analogous chlorinated nitroaromatics are known to cause skin irritation and respiratory distress .

Research Gaps and Future Directions

  • Pharmacological Profiling: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.

  • Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.

  • Toxicological Studies: In vitro and in vivo assessments to establish safety profiles.

  • Materials Science Applications: Exploration of electronic properties for optoelectronic devices.

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